(R)-3-((2S,3S)-3-(2-(4-(2-aminoethylamino)-2,6-dimethylphenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide
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Overview
Description
KNI-10737 is a small molecular drug known for its potential therapeutic applications. It is primarily investigated for its inhibitory effects on specific proteases, making it a promising candidate in the treatment of diseases such as malaria and certain viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KNI-10737 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of peptide bonds and the incorporation of specific functional groups to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of KNI-10737 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: KNI-10737 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
KNI-10737 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study protease inhibition and to develop new synthetic methodologies.
Biology: It is employed in research to understand the role of proteases in various biological processes.
Medicine: KNI-10737 is investigated for its potential therapeutic applications in treating diseases such as malaria and viral infections.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
KNI-10737 exerts its effects by inhibiting specific proteases, such as plasmepsins, which are involved in the degradation of hemoglobin in malaria parasites. The compound binds to the active site of the protease, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition disrupts the life cycle of the parasite, leading to its death .
Molecular Targets and Pathways: The primary molecular targets of KNI-10737 are the plasmepsins in Plasmodium falciparum. The compound interacts with key amino acid residues in the active site of the protease, forming stable complexes that inhibit its activity .
Comparison with Similar Compounds
- KNI-10729
- KNI-10683
- KNI-10333
- KNI-10343
KNI-10737 stands out due to its high inhibitory activity and broad-spectrum efficacy against various proteases, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C37H47N5O6S |
---|---|
Molecular Weight |
689.9 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[2-[4-(2-aminoethylamino)-2,6-dimethylphenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C37H47N5O6S/c1-22-16-26(39-15-14-38)17-23(2)33(22)48-20-30(44)40-28(18-24-10-6-5-7-11-24)32(45)36(47)42-21-49-37(3,4)34(42)35(46)41-31-27-13-9-8-12-25(27)19-29(31)43/h5-13,16-17,28-29,31-32,34,39,43,45H,14-15,18-21,38H2,1-4H3,(H,40,44)(H,41,46)/t28-,29+,31-,32-,34+/m0/s1 |
InChI Key |
KGNXIOMLRKTRJD-ZYOXRPPDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)NCCN |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NCCN |
Origin of Product |
United States |
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